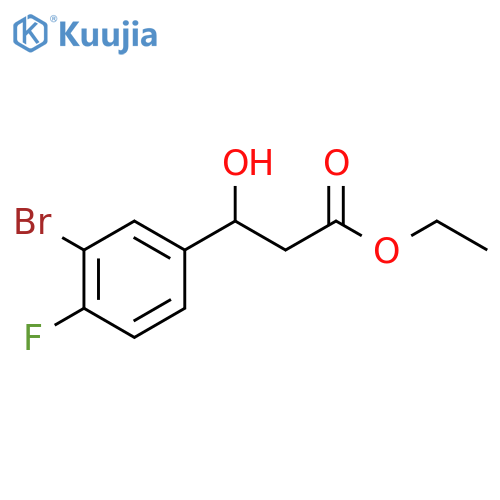

Cas no 1247735-62-1 (Ethyl 3-(3-bromo-4-fluorophenyl)-3-hydroxypropanoate)

1247735-62-1 structure

商品名:Ethyl 3-(3-bromo-4-fluorophenyl)-3-hydroxypropanoate

CAS番号:1247735-62-1

MF:C11H12BrFO3

メガワット:291.11

CID:5075770

Ethyl 3-(3-bromo-4-fluorophenyl)-3-hydroxypropanoate 化学的及び物理的性質

名前と識別子

-

- Ethyl 3-(3-bromo-4-fluorophenyl)-3-hydroxypropanoate

-

- インチ: 1S/C11H12BrFO3/c1-2-16-11(15)6-10(14)7-3-4-9(13)8(12)5-7/h3-5,10,14H,2,6H2,1H3

- InChIKey: CVNOYVDANOGFON-UHFFFAOYSA-N

- ほほえんだ: C(C1C=CC(F)=C(Br)C=1)(O)CC(=O)OCC

Ethyl 3-(3-bromo-4-fluorophenyl)-3-hydroxypropanoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Aaron | AR022L1K-10g |

Ethyl 3-(3-bromo-4-fluorophenyl)-3-hydroxypropanoate |

1247735-62-1 | 10g |

$853.00 | 2023-12-16 | ||

| Aaron | AR022L1K-1g |

Ethyl 3-(3-bromo-4-fluorophenyl)-3-hydroxypropanoate |

1247735-62-1 | 95% | 1g |

$220.00 | 2025-02-13 | |

| Aaron | AR022L1K-5g |

Ethyl 3-(3-bromo-4-fluorophenyl)-3-hydroxypropanoate |

1247735-62-1 | 95% | 5g |

$661.00 | 2025-02-13 |

Ethyl 3-(3-bromo-4-fluorophenyl)-3-hydroxypropanoate 関連文献

-

Ping Tong Food Funct., 2020,11, 628-639

-

Po-I. Wang,Wojciech Pisula,Klaus Müllen,Der-Jang Liaw Polym. Chem., 2016,7, 6211-6219

-

James K. Harper,David M. Grant Phys. Chem. Chem. Phys., 2007,9, 6083-6097

1247735-62-1 (Ethyl 3-(3-bromo-4-fluorophenyl)-3-hydroxypropanoate) 関連製品

- 1700402-15-8(4-Pyrimidinecarboxylic acid, 2-cyclopropyl-5-methyl-, ethyl ester)

- 221087-47-4(N-(6-Bromopyridin-2-Yl)-2,2-Dimethylpropanamide)

- 1639480-47-9(methyl (2S,4R)-4-cyclopropoxypyrrolidine-2-carboxylate)

- 412273-99-5(ethyl 2-{1-oxaspiro2.5octan-4-yl}acetate, cis)

- 1704422-96-7(3-(thiolan-3-yl)prop-2-en-1-amine)

- 1531087-60-1(1-(3,5-dichloropyridin-2-yl)prop-2-en-1-one)

- 1342133-31-6(2-methyl-N1-(3-methylphenyl)benzene-1,3-diamine)

- 1805097-93-1(5-(Fluoromethyl)-4-methoxy-3-(trifluoromethoxy)pyridine-2-acetic acid)

- 1481136-43-9(1-[(2-hydroxyphenyl)methyl]pyrrolidine-3-carboxylic acid)

- 1806003-34-8(6-Chloro-2-(difluoromethyl)-4-hydroxypyridine-3-carbonyl chloride)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬